molecular formula C6H5NO2S B2993732 3-(1,3-Thiazol-4-yl)prop-2-enoic acid CAS No. 133047-17-3

3-(1,3-Thiazol-4-yl)prop-2-enoic acid

Cat. No. B2993732
M. Wt: 155.17
InChI Key: IXZOCDJVRALXCG-OWOJBTEDSA-N
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Description

“3-(1,3-Thiazol-4-yl)prop-2-enoic acid” is a chemical compound that can be found in various scientific resources . It is often used in scientific research and has been mentioned in several peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Thiazol-4-yl)prop-2-enoic acid” is characterized by the presence of a thiazolyl group attached to a prop-2-enoic acid moiety . The InChI code provides a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

“3-(1,3-Thiazol-4-yl)prop-2-enoic acid” is a solid at room temperature . Its melting point is predicted to be around 101.47°C . The compound’s molecular weight is 155.18 .

Scientific Research Applications

Anticancer Activity

A study on thiabendazole-derived 1,2,3-triazole compounds, synthesized via 1,3-dipolar cycloaddition, demonstrated significant in vitro anticancer activity against several human cancer cell lines. These compounds induced caspase-mediated apoptotic cell death, with one particular compound showing promising chemotherapeutic potential (El Bourakadi et al., 2020).

Anti-inflammatory Properties for Skin Diseases

Novel thiazolidinedione derivatives of α-lipoic acid were found to be potent activators of peroxisome proliferator-activated receptor gamma (PPARγ), showing significant anti-inflammatory effects in models of allergic contact dermatitis. These findings suggest potential efficacy in treating inflammatory skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).

Dye-Sensitized Solar Cells

Research into the influence of electron acceptors in phenanthrocarbazole dye-sensitized solar cells found that certain compounds can significantly impact the efficiency and stability of these cells, suggesting a route for improving solar energy conversion technologies (Yang et al., 2016).

Liquid Crystal Photoalignment

A study on azo-containing thiophene-based prop-2-enoates demonstrated their ability to promote excellent photoalignment of nematic liquid crystals, a key property for liquid crystal display (LCD) technologies. The study highlights the influence of molecular structure on photoalignment efficiency (Hegde et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives were synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These compounds offered superior stability and inhibition efficiencies, suggesting their potential as effective corrosion inhibitors in industrial applications (Hu et al., 2016).

properties

IUPAC Name

(E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZOCDJVRALXCG-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CS1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Thiazol-4-yl)prop-2-enoic acid

CAS RN

133047-17-3
Record name (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid
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